Structural Uniqueness: 4-Methyl-5-hydroxy Substitution Pattern Versus 4-Cyano and 4-Unsubstituted 4,5-Dihydroisoxazole Analogs
The target compound is uniquely characterized by a 4-methyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydroisoxazole core. In contrast, the most extensively studied 4-methoxyphenyl-containing 4,5-dihydroisoxazoles are the 3-aryl-5-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carbonitrile series, which carry a cyano group at position 4 instead of the methyl group, and lack the 5-hydroxy moiety [1]. This substitutional difference is critical: the 4-cyano series showed antibacterial zones of inhibition ranging from 12 to 28 mm against S. aureus and E. coli, with MIC values spanning 25–100 µg/mL depending on the 3-aryl substituent [1]. The 4-methyl-5-hydroxy motif offers distinct hydrogen-bond donor/acceptor capacity (one additional H-bond donor from the 5-OH) compared to the 4-cyano analogs, which alters both physicochemical properties (LogP 0.928 for the target compound) and target engagement potential. The 5-(4-methoxyphenyl)-oxazole (MPO, CAS 1011-51-4), which is the fully aromatic oxazole congener lacking the 4-methyl and 5-hydroxy substituents, shows C. elegans hatch inhibition but serves as a negative SAR control: 19 MPO derivatives with modifications at positions other than 4 and 5 all lost activity, indicating that the entire MPO scaffold is required for anti-nematodal activity [2]. The target compound's 4,5-dihydroisoxazole ring with 4-methyl and 5-hydroxy substitution represents a chemically distinct topology not represented in the MPO or 4-cyano series.
| Evidence Dimension | Substitution pattern at positions 4 and 5 of the isoxazole/isoxazoline ring |
|---|---|
| Target Compound Data | 4-methyl, 5-hydroxy, 5-(4-methoxyphenyl)-4,5-dihydroisoxazole; LogP 0.928; PSA 51.05 Ų; H-bond donors = 1; H-bond acceptors = 3 |
| Comparator Or Baseline | Comparator A (4-cyano series): 4-cyano, 5-(4-methoxyphenyl)-4,5-dihydroisoxazole; H-bond donors = 0; Comparator B (MPO): 5-(4-methoxyphenyl)-oxazole (fully aromatic, no 4-Me, no 5-OH) |
| Quantified Difference | ΔH-bond donors: +1 vs. both comparators; ΔLogP: not directly comparable for MPO; substitution topology fundamentally distinct |
| Conditions | Structural and physicochemical comparison based on ChemSrc data and literature SAR [1] |
Why This Matters
This structural distinction means the target compound cannot be substituted by 4-cyano or 4-unsubstituted 4,5-dihydroisoxazoles without altering hydrogen-bonding capacity, lipophilicity, and target-binding interactions, making it a unique chemical probe or intermediate.
- [1] Jayaroopa P, Vasanth Kumar G, Renuka N, Akshatha KN, Mahadevamurthy S, Ajay Kumar K. Evaluation and studies on the structural impact of 3-Aryl-5-(4-Methoxyphenyl)-4,5-Dihydroisoxazole-4-Carbonitriles on their biological activities. Der Pharmacia Lettre. 2012;4(5):1685-1691. View Source
- [2] Yamamuro D, Homma H, Nagamitsu T, et al. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorg Med Chem Lett. 2015;25(2):313-316. PMID: 25488842. View Source
